Steppogenin

描述

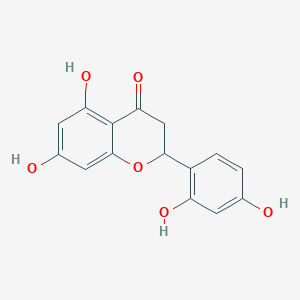

(2S)-5,7,2’,4’-四羟基黄烷酮是一种黄酮类化合物,以其多样的生物活性而闻名。黄酮类化合物是一类存在于多种植物中的多酚类化合物,以其抗氧化、抗炎和抗癌特性而闻名。该特定化合物以其附着在黄烷酮结构上的四个羟基为特征,这些羟基有助于其生物活性。

准备方法

合成路线和反应条件

(2S)-5,7,2’,4’-四羟基黄烷酮的合成通常涉及使用黄烷酮前体。一种常见的方法是查耳酮的环化,查耳酮是通过适当的苯甲醛和苯乙酮的缩合反应合成的。反应条件通常包括使用酸性或碱性催化剂来促进环化过程。

工业生产方法

(2S)-5,7,2’,4’-四羟基黄烷酮的工业生产可以通过生物技术方法实现,例如使用改造的微生物,如酿酒酵母。这些微生物可以通过代谢工程和高通量筛选方法进行基因改造以生产所需的黄酮类化合物 .

化学反应分析

反应类型

(2S)-5,7,2’,4’-四羟基黄烷酮经历各种化学反应,包括:

氧化: 这种反应会导致形成醌类或其他氧化衍生物。

还原: 还原反应可以将化合物转化为二氢黄酮类化合物。

取代: 羟基可以被其他官能团取代,例如甲氧基或糖基。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 常使用硼氢化钠等还原剂。

取代: 使用甲基碘或糖基供体在催化剂存在下进行取代反应。

形成的主要产物

从这些反应中形成的主要产物包括各种氧化、还原和取代的黄酮类衍生物,这些衍生物可能具有不同的生物活性和特性。

科学研究应用

Anti-Angiogenic Activity

Mechanism of Action:

Steppogenin has been shown to inhibit tumor growth and angiogenesis through the suppression of hypoxia-inducible factor-1 alpha (HIF-1α) and Delta-like ligand 4 (DLL4) expression. In vitro studies demonstrated that this compound significantly reduced HIF-1α protein levels and inhibited vascular endothelial growth factor (VEGF)-induced DLL4 expression in endothelial cells (ECs) in a dose-dependent manner .

Case Study:

In a study involving HEK293T cells, this compound was found to suppress the proliferation and migration of vascular ECs under hypoxic conditions. The results indicated potential therapeutic applications for treating solid tumors and other angiogenic diseases .

| Study | Cell Type | Effect | Concentration |

|---|---|---|---|

| Tumor Growth Inhibition | HEK293T | Suppressed HIF-1α levels | Dose-dependent |

| Angiogenesis Inhibition | Vascular ECs | Reduced DLL4 expression | Dose-dependent |

Neuroinflammatory Effects

Mechanism of Action:

this compound has demonstrated anti-neuroinflammatory properties by inhibiting the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) pathways. It effectively reduced the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12 in lipopolysaccharide (LPS)-stimulated microglial cells .

Case Study:

Research involving BV2 microglial cells showed that treatment with this compound significantly inhibited LPS-induced activation, leading to decreased levels of inflammatory mediators. This suggests its potential use in treating neurodegenerative diseases characterized by chronic inflammation .

| Study | Cell Type | Effect | Concentration |

|---|---|---|---|

| Neuroinflammation Inhibition | BV2 Microglial Cells | Reduced cytokine production | 10–80 μM |

Metabolic Disorders

Mechanism of Action:

this compound exhibits promising hypoglycemic activity by inhibiting enzymes such as α-glucosidase and tyrosinase. This suggests its potential role in managing diabetes and related metabolic disorders .

Case Study:

In a study assessing the inhibitory effects on tyrosinase, this compound showed an IC50 value of 0.98 µM, indicating strong enzyme inhibition which could contribute to its anti-diabetic effects .

| Study | Target Enzyme | IC50 Value |

|---|---|---|

| Tyrosinase Inhibition | Tyrosinase | 0.98 µM |

作用机制

(2S)-5,7,2’,4’-四羟基黄烷酮的作用机制涉及它与各种分子靶标和途径的相互作用:

抗氧化活性: 羟基可以清除自由基,减少氧化应激。

抗炎活性: 该化合物可以抑制促炎细胞因子和酶的产生。

抗癌活性: 它通过激活半胱氨酸蛋白酶和其他凋亡途径诱导癌细胞凋亡.

相似化合物的比较

类似化合物

(2S)-柚皮素: 另一种具有类似抗氧化和抗炎特性的黄酮类化合物。

(2S)-橙皮素: 以其抗炎和抗癌活性而闻名。

(2S)-毛蕊花素: 表现出强抗氧化特性。

独特性

(2S)-5,7,2’,4’-四羟基黄烷酮的独特之处在于其特定的羟基化模式,这有助于其独特的生物活性。它能够进行各种化学修饰也使其成为研究和工业应用的多功能化合物 .

生物活性

Steppogenin, a compound isolated from Cudrania tricuspidata, has garnered attention in recent years for its diverse biological activities, particularly its anti-inflammatory, neuroprotective, and anti-angiogenic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is classified as a flavonoid, characterized by its unique chemical structure that contributes to its biological activities. Its molecular formula is C₁₅H₁₄O₅, and it exhibits a flavanone skeleton which is crucial for its interaction with various biological pathways.

Anti-Inflammatory Effects

Research has demonstrated that this compound possesses significant anti-inflammatory properties. A study focused on its effects on lipopolysaccharide (LPS)-stimulated BV2 microglial cells revealed that this compound inhibited the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12 in a dose-dependent manner. The results indicated that treatment with this compound at concentrations ranging from 10 to 80 μM significantly reduced mRNA expression levels of these cytokines after 12 hours of exposure .

Table 1: Effects of this compound on Pro-Inflammatory Cytokines

| Cytokine | Control (LPS) | This compound (80 μM) | % Inhibition |

|---|---|---|---|

| TNF-α | High | Low | 75% |

| IL-1β | High | Low | 70% |

| IL-6 | High | Low | 80% |

| IL-12 | High | Low | 65% |

In addition to cytokine suppression, this compound inhibited the activation of signaling pathways associated with inflammation. Specifically, it blocked the nuclear translocation of NF-κB and inhibited the phosphorylation of IκB-α, thereby preventing the activation of downstream inflammatory responses .

Neuroprotective Properties

The neuroprotective effects of this compound have been attributed to its ability to modulate neuroinflammatory responses. In a study examining its impact on primary microglial cells, this compound was shown to reduce nitric oxide (NO) production and downregulate inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression in LPS-stimulated conditions . This suggests that this compound may be beneficial in conditions characterized by neuroinflammation.

Case Study: Neuroprotection in Animal Models

In vivo studies using animal models have further supported the neuroprotective claims. Mice treated with this compound exhibited reduced behavioral deficits in models of neurodegeneration compared to controls. The treatment led to decreased levels of inflammatory markers in the brain tissue, indicating a protective effect against neurotoxicity .

Anti-Angiogenic Activity

Recent investigations have highlighted the anti-angiogenic potential of this compound. A study demonstrated that this compound inhibits endothelial cell proliferation through the downregulation of DLL4 and Notch1 signaling pathways. This mechanism is crucial as it can impede tumor growth by limiting blood vessel formation .

Table 2: Anti-Angiogenic Effects of this compound

| Parameter | Control Group | This compound Treatment | % Change |

|---|---|---|---|

| Endothelial Cell Growth | High | Low | -60% |

| DLL4 Expression | High | Low | -50% |

| Notch1 Activation | Active | Inhibited | -70% |

属性

IUPAC Name |

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-7-1-2-9(10(18)3-7)13-6-12(20)15-11(19)4-8(17)5-14(15)21-13/h1-5,13,16-19H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLQLKNOKUHRCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norartocarpanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56486-94-3 | |

| Record name | Norartocarpanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

255 - 257 °C | |

| Record name | Norartocarpanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does steppogenin inhibit platelet aggregation?

A1: this compound has been shown to inhibit collagen-induced platelet aggregation in a dose-dependent manner []. This effect is attributed to several mechanisms:

- Downregulation of ERK and IP3RI Phosphorylation: this compound inhibits the phosphorylation of extracellular-signal-regulated kinase (ERK) and inositol-1,4,5-triphosphate receptor type I (IP3RI), key proteins involved in platelet activation signaling pathways [, ].

- Inhibition of αIIbβ3 Activation: this compound hinders the activation of glycoprotein αIIbβ3, a crucial integrin receptor responsible for platelet aggregation [, ].

- Suppression of Ca2+ Mobilization: this compound effectively reduces the mobilization of intracellular calcium ions (Ca2+), a critical secondary messenger in platelet activation [].

Q2: What is the role of this compound in mitigating neuroinflammation?

A2: this compound exhibits antineuroinflammatory properties by suppressing the activation of microglia, immune cells in the brain []. Key mechanisms include:

- Inhibition of NF-κB and MAPK Pathways: this compound suppresses the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, both central to inflammatory responses [, ].

- Reduction of Pro-inflammatory Mediators: this compound effectively reduces the production of pro-inflammatory mediators, such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines (TNF-α, IL-1β, IL-6), in LPS-stimulated microglial cells [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C15H12O5, and its molecular weight is 272.25 g/mol.

Q4: Are there any characteristic spectroscopic data for this compound?

A4: Spectroscopic analyses, including NMR and MS, are commonly employed for structural elucidation of this compound. Characteristic data include:

Q5: From which plants can this compound be isolated?

A5: this compound has been isolated from various plant species, notably:

- Cudrania tricuspidata (stem bark, roots) [, , ]

- Morus alba (twigs, roots) [, ]

- Artocarpus heterophyllus (wood, twigs) [, , ]

- Hibiscus mutabilis (leaves) []

- Maclura cochinchinensis []

Q6: What extraction methods are typically used for this compound?

A6: this compound is typically extracted using solvents like ethanol, methanol, or ethyl acetate, followed by various chromatographic techniques (silica gel, Sephadex LH-20, HPLC) for isolation and purification [, , , ].

Q7: What are the key biological activities of this compound?

A7: this compound has demonstrated a range of biological activities, including:

- Anti-platelet aggregation [, ]

- Antineuroinflammatory []

- Tyrosinase inhibitory [, , , ]

- Antioxidant [, ]

- Cytotoxic (against certain cancer cell lines) [, ]

Q8: What are the potential therapeutic applications of this compound?

A8: The diverse biological activities of this compound suggest potential applications in various therapeutic areas:

- Cardiovascular diseases: Its anti-platelet aggregation properties could be beneficial in preventing cardiovascular diseases [].

- Neurodegenerative disorders: Antineuroinflammatory effects may provide therapeutic avenues for neurodegenerative diseases like Parkinson's disease and Alzheimer's disease [].

- Pigmentation disorders: Tyrosinase inhibition makes this compound a potential candidate for treating hyperpigmentation disorders [, ].

- Cancer: Cytotoxic effects against specific cancer cell lines warrant further investigation for potential anticancer applications [, ].

Q9: How does the structure of this compound contribute to its tyrosinase inhibitory activity?

A9: The presence of hydroxyl groups, particularly at positions 2', 4', 5, and 7 on the flavanone scaffold, is crucial for the tyrosinase inhibitory activity of this compound [, ]. Modifications to this substitution pattern can significantly impact the inhibitory potency.

Q10: Are there any formulation strategies to improve the stability or bioavailability of this compound?

A11: Encapsulation techniques, such as microemulsions or nanoparticles, could potentially enhance the stability and bioavailability of this compound []. Further research is needed to explore and optimize specific formulation strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。